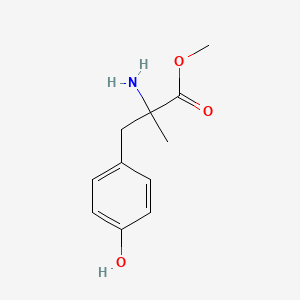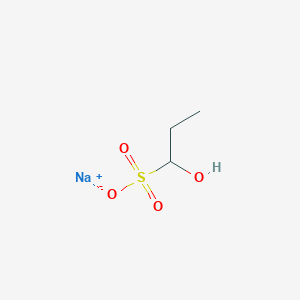
Sodium1-hydroxypropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-hydroxypropane-1-sulfonate is an organosulfur compound with the molecular formula C₃H₇NaO₄S. It is a sodium salt of 1-hydroxypropane-1-sulfonic acid. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxypropane-1-sulfonate typically involves the sulfonation of 1-hydroxypropane. One common method is the reaction of 1-hydroxypropane with sulfur trioxide (SO₃) in the presence of a suitable solvent, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 1-hydroxypropane-1-sulfonate can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient sulfonation and subsequent neutralization.
化学反应分析
Types of Reactions: Sodium 1-hydroxypropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organosulfur compounds.
科学研究应用
Sodium 1-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfones.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: It is explored for its potential use in drug formulations and as a component in pharmaceutical excipients.
Industry: It is utilized in the production of detergents, surfactants, and water treatment chemicals.
作用机制
The mechanism of action of sodium 1-hydroxypropane-1-sulfonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, stabilizing their structure and function. Additionally, its hydrophilic nature allows it to enhance the solubility of hydrophobic compounds in aqueous solutions.
相似化合物的比较
- Sodium methanesulfonate (CH₃SO₃Na)
- Sodium ethanesulfonate (C₂H₅SO₃Na)
- Sodium benzenesulfonate (C₆H₅SO₃Na)
Comparison: Sodium 1-hydroxypropane-1-sulfonate is unique due to its hydroxyl group, which imparts additional reactivity and solubility compared to other sulfonates. This makes it particularly useful in applications requiring enhanced solubility and stability.
属性
分子式 |
C3H7NaO4S |
|---|---|
分子量 |
162.14 g/mol |
IUPAC 名称 |
sodium;1-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.Na/c1-2-3(4)8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7);/q;+1/p-1 |
InChI 键 |
ZSZFXZHKVNYPLL-UHFFFAOYSA-M |
规范 SMILES |
CCC(O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




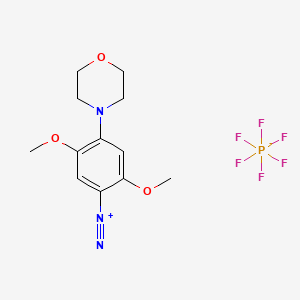
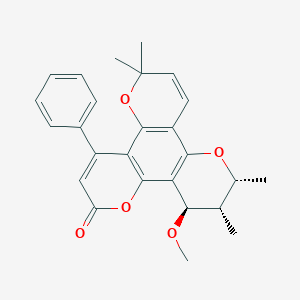

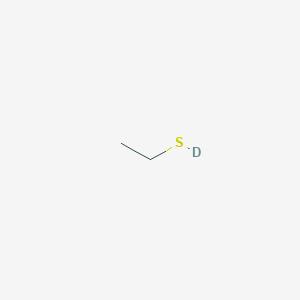
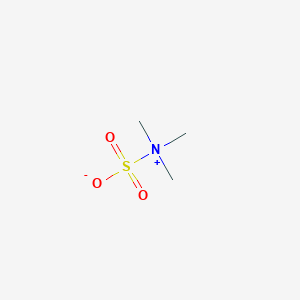
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
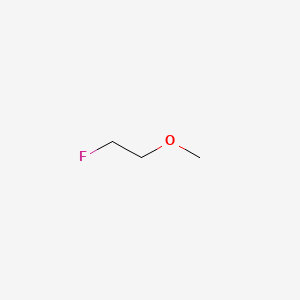
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
